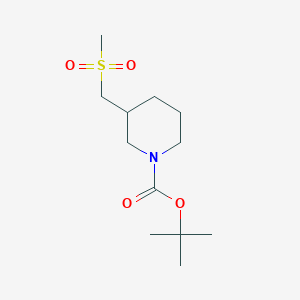
Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring, a common heterocyclic structure found in many biologically active compounds. The presence of a tert-butyl group and a methylsulfonyl group enhances its solubility and reactivity, making it a valuable compound in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
Formation of the piperidine intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl piperidine-1-carboxylate.
Introduction of the methylsulfonyl group: The intermediate is then reacted with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Large-scale reactors and automated systems are used to control reaction conditions and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be displaced by nucleophiles, allowing for further functionalization of the molecule.
Hydrolysis: The tert-butyl group can be cleaved under acidic conditions to reveal a carboxylic acid functionality.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the methylsulfonyl group.
Acids: Used in hydrolysis reactions to remove the tert-butyl group.
Major Products
Substituted piperidine derivatives: Formed through substitution reactions.
Carboxylic acids: Formed through hydrolysis reactions.
Aplicaciones Científicas De Investigación
Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate is used in various scientific research applications, including:
Drug Discovery: As a scaffold for the development of new pharmaceuticals.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Catalysis: Used in catalytic processes to enhance reaction rates and selectivity.
Mecanismo De Acción
The specific mechanism of action of tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate is not well-documented. the presence of the methylsulfonyl group suggests it could play a role in targeted delivery or controlled release of a drug molecule. The compound’s reactivity and functional groups may interact with molecular targets and pathways involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Similar structure but with the methylsulfonyl group at a different position.
Tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate: Contains an azetidine ring instead of a piperidine ring.
Uniqueness
Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and methylsulfonyl groups. This combination of functional groups provides distinct reactivity and solubility properties, making it valuable for specific applications in drug discovery and organic synthesis.
Propiedades
IUPAC Name |
tert-butyl 3-(methylsulfonylmethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-12(2,3)17-11(14)13-7-5-6-10(8-13)9-18(4,15)16/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZYQQYXAHBTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2-phenylfuro[2,3-B]quinoxaline](/img/structure/B11844049.png)

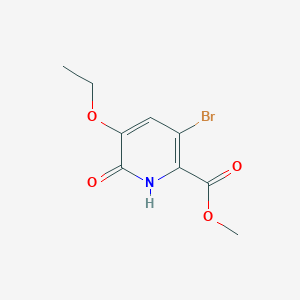

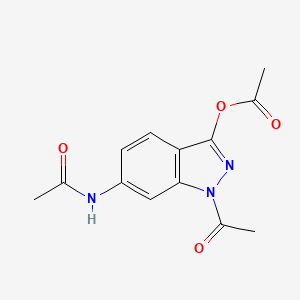
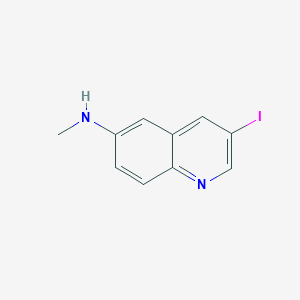
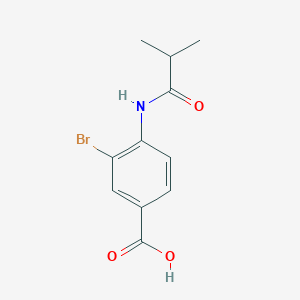





![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B11844121.png)
